molecular formula C11H12N2O2 B12959500 N,N-Dimethyl-2-oxoindoline-6-carboxamide

N,N-Dimethyl-2-oxoindoline-6-carboxamide

Cat. No.: B12959500
M. Wt: 204.22 g/mol
InChI Key: YRNVAKSPHAHWID-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-oxoindoline-6-carboxamide is a chemical compound belonging to the oxindole family It is characterized by the presence of a dimethylamino group and a carboxamide group attached to the oxindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-oxoindoline-6-carboxamide typically involves the reaction of 2-oxoindoline-6-carboxylic acid with dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the carboxamide bond. The mixture is then cooled to room temperature and acidified to precipitate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-oxoindoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can have different functional groups replacing the dimethylamino group.

Scientific Research Applications

N,N-Dimethyl-2-oxoindoline-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

  • 2-Oxoindoline-5-carboxamide
  • N-Methyl-2-oxoindoline-6-carboxamide
  • 2-Oxoindoline-3-carboxamide

Comparison: N,N-Dimethyl-2-oxoindoline-6-carboxamide is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential biological activity. Compared to other oxindole derivatives, it exhibits higher affinity for certain molecular targets, making it a more potent inhibitor in antiviral and anticancer applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-1,3-dihydroindole-6-carboxamide

InChI

InChI=1S/C11H12N2O2/c1-13(2)11(15)8-4-3-7-6-10(14)12-9(7)5-8/h3-5H,6H2,1-2H3,(H,12,14)

InChI Key

YRNVAKSPHAHWID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(CC(=O)N2)C=C1

Origin of Product

United States

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